1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)-
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Overview
Description
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the oxadiazole ring through regiospecific cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, KI
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxadiazoles with different functional groups.
Scientific Research Applications
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-oxadiazol-2-amine
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate
Uniqueness
1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development and other applications.
Properties
CAS No. |
78613-24-8 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(2-phenoxypropan-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,9-13-14-10(12)15-9)16-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,14) |
InChI Key |
GADIEZUXDFCNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C(O1)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
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